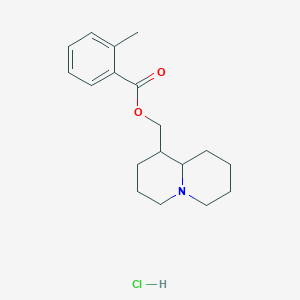

Lupinine o-methylbenzoicacid ester hydrochloride

Description

Lupinine o-methylbenzoic acid ester hydrochloride is a quinolizidine alkaloid derivative synthesized by esterifying lupinine, a bicyclic alkaloid found in Lupinus species (e.g., yellow, white, and narrow-leafed lupines), with o-methylbenzoic acid, followed by hydrochloride salt formation . Lupinine itself is characterized by a hydroxyl group at the C2 position of its quinolizidine backbone, which is replaced by the o-methylbenzoate ester group in this derivative . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

This compound has garnered attention for its acetylcholinesterase (AChE) inhibitory activity, a property critical for treating neurodegenerative disorders like Alzheimer’s disease. Research indicates that the esterification of lupinine with bulky aromatic groups significantly enhances AChE inhibition compared to the parent alkaloid .

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 2-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2.ClH/c1-14-7-2-3-9-16(14)18(20)21-13-15-8-6-12-19-11-5-4-10-17(15)19;/h2-3,7,9,15,17H,4-6,8,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFCDZMUVCMOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2CCCN3C2CCCC3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588704 | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70782-18-2 | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methyl 2-methylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lupinine o-methylbenzoicacid ester hydrochloride typically involves the esterification of lupinine with o-methylbenzoic acid, followed by the formation of the hydrochloride salt. The presence of a hydroxyl group in lupinine enables the formation of esters with carboxylic acids . The reaction conditions often involve the use of a basic catalyst under Mannich reaction conditions, where the appropriate ratio of substrate, amine, and formaldehyde is used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions followed by purification processes to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

Lupinine o-methylbenzoicacid ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Lupinine and its derivatives have been studied for their pharmacological properties, particularly as acetylcholinesterase inhibitors. This mechanism is crucial for understanding their potential therapeutic effects:

- Acetylcholinesterase Inhibition : Studies indicate that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This property may be harnessed for treating conditions related to cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis .

- Antinociceptive Effects : Research has suggested that lupinine derivatives exhibit analgesic properties. The mechanisms involve modulation of pain pathways, potentially offering new avenues for pain management therapies .

- Antimicrobial Activity : Lupinine has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against specific bacterial strains highlights its potential in clinical applications .

Agricultural Applications

In agriculture, lupinine and its derivatives are recognized for their insecticidal and antifeedant properties:

- Insect Antifeedant : Lupinine has been shown to effectively deter feeding in certain insect species, particularly culicine mosquito larvae. This property can be utilized in developing environmentally friendly pest control methods .

- Plant Growth Regulation : Some studies suggest that lupinine may influence plant growth and health by affecting herbivory rates through its antifeedant properties. This could contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .

Health Implications

While lupinine shows promise in various applications, its health implications warrant careful consideration:

- Toxicity Profile : Lupinine is classified as moderately toxic. The ingestion of high doses can lead to adverse effects such as nausea and respiratory failure. Understanding the toxicity mechanisms is essential for safe application in both agricultural and pharmaceutical contexts .

- Dietary Exposure Risks : The consumption of lupin seeds containing alkaloids like lupinine requires risk assessment due to potential toxicity. Studies have indicated that proper processing methods can significantly reduce alkaloid content, enhancing safety for human consumption .

Case Studies and Research Findings

Several studies have documented the effects and applications of lupinine:

Mechanism of Action

The mechanism of action of lupinine o-methylbenzoicacid ester hydrochloride involves its interaction with molecular targets such as acetylcholinesterase. The compound acts as a reversible inhibitor of acetylcholinesterase, which is an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced cholinergic signaling .

Comparison with Similar Compounds

Table 1: AChE Inhibitory Activity of Lupinine-Based Esters

Key Findings :

- Compound 25 exhibits the highest AChE inhibition (IC50 = 24.4 µM), attributed to its bulky R group and 3,3-dimethylcyclohexanone substructure, a motif shared with other AChE inhibitors .

- Linker length optimization (e.g., four-bond spacing in Compound 22) improves binding to AChE’s peripheral anionic site .

Benzoic Acid Esters with Pharmacological Relevance

o-Methylbenzoic acid, the ester component, is itself a metabolite of xylene exposure and has been linked to immune responses in atopic dermatitis (AD). However, its esterification with lupinine shifts its biological role toward neuroactivity .

Table 2: Comparison with Other Benzoic Acid Esters

Key Findings :

- Unlike simpler benzoate esters (e.g., methyl 4-hydroxy benzoate), lupinine derivatives target enzyme inhibition rather than preservative or cosmetic roles .

- Structural complexity (e.g., piperidinylethoxy groups in ’s compound) diversifies pharmacological targets, but lupinine-based esters prioritize AChE .

Lupinine vs. Other Lupin Alkaloids

Lupinine is one of nine quinolizidine alkaloids in lupines. Compared to sparteine and lupanine (dominant in yellow and white lupines, respectively), lupinine’s simpler structure allows easier derivatization for targeted bioactivity .

Biological Activity

Introduction

Lupinine O-methylbenzoic acid ester hydrochloride is a derivative of lupinine, which is a member of the quinolizidine alkaloid family. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and antitumor properties. The biological effects of lupinine derivatives are significant in pharmacology and toxicology, making it essential to explore their mechanisms of action and therapeutic applications.

Chemical Properties

Lupinine is characterized by the molecular formula with a molecular weight of approximately 169.26 g/mol. Its structure includes a quinolizidine core, which is crucial for its biological activity. The modification of lupinine into various esters, including the O-methylbenzoic acid ester, enhances its pharmacological effects.

Biological Activity

-

Antimicrobial Activity

- Studies have shown that lupinine and its derivatives exhibit significant antimicrobial properties against various pathogens. For example, certain esters have demonstrated high antibiotic activity against plague and cholera microbes . The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth.

- Antiviral Properties

- Antitumor Effects

- Hepatoprotective Effects

- Cytotoxicity

Research Findings and Case Studies

Table 1: Summary of Biological Activities of Lupinine Derivatives

Case Study: Antiviral Activity Against COVID-19

A recent study examined the antiviral potential of lupinine derivatives against SARS-CoV-2. The findings indicated that specific modifications to the lupinine structure enhanced its ability to inhibit viral entry into host cells. This research highlights the importance of chemical modifications in enhancing the therapeutic efficacy of natural compounds .

Case Study: Antitumor Mechanisms

Another study focused on the antitumor mechanisms of lupinine esters in breast cancer cell lines. The results demonstrated that these compounds could downregulate key survival pathways in cancer cells, leading to increased apoptosis rates compared to untreated controls .

Lupinine O-methylbenzoic acid ester hydrochloride exhibits a range of biological activities that hold promise for therapeutic applications in treating infections and cancers. Continued research into its pharmacological properties and mechanisms will be crucial for developing effective treatments based on this compound and its derivatives.

References

Q & A

Q. What biosynthetic pathways lead to the formation of lupinine o-methylbenzoic acid ester hydrochloride?

Lupinine is derived from lysine via cadaverine and ∆¹-piperideine intermediates. Experimental evidence supports coupling of two ∆¹-piperideine molecules through aldol-like mechanisms, followed by hydrolysis, oxidation, and Schiff base formation to generate the quinolizidine core. The esterification with o-methylbenzoic acid likely involves acyltransferases (e.g., HMT/HLT or ECT/EFT-LCT/LFT), which transfer acyl groups from CoA esters to lupinine’s hydroxyl moiety .

Q. Which analytical techniques are recommended for structural elucidation of lupinine o-methylbenzoic acid ester hydrochloride?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves stereochemical configurations. Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl and quinolizidine amine functional groups. Cross-validation using these methods ensures structural accuracy .

Q. How can researchers detect lupinine o-methylbenzoic acid ester hydrochloride in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring is optimal. Urinary metabolites like o-methylbenzoic acid can serve as biomarkers, as demonstrated in studies linking volatile organic compounds (VOCs) to disease models. Sample preparation should include solid-phase extraction to minimize matrix interference .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from stereochemical heterogeneity or impurities. Employ chiral HPLC to separate enantiomers and compare retention times with synthetic standards. For ambiguous MS fragments, use high-resolution MS (HRMS) to confirm molecular formulas. Statistical tools like principal component analysis (PCA) can identify outliers in spectral datasets .

Q. How can enzymatic and chemical synthesis routes for this ester be optimized and compared?

Enzymatic synthesis using recombinant acyltransferases (e.g., HMT/HLT) offers stereoselectivity but requires optimization of pH, temperature, and cofactor (CoA) availability. Chemical synthesis via Steglich esterification (DCC/DMAP) may yield higher quantities but risks racemization. Compare yields, enantiomeric excess (ee), and scalability using design-of-experiments (DoE) methodologies .

Q. What methodologies validate analytical protocols for impurity profiling in lupinine o-methylbenzoic acid ester hydrochloride?

Follow ICH Q2(R1) guidelines: validate linearity (R² ≥ 0.995), precision (%RSD < 2%), accuracy (spiked recovery 98–102%), and limits of detection (LOD ≤ 0.1%). Use forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products. For genotoxic impurities (e.g., sulfonic acid esters), employ LC-MS with a sensitivity of ≤1 ppm .

Q. How does stereochemistry influence the bioactivity and metabolic fate of this compound?

Use enantioselective synthesis to produce (R)- and (S)-configured esters. Compare their binding affinities to targets (e.g., AMPK) via surface plasmon resonance (SPR). In vitro metabolic assays with liver microsomes can identify stereospecific oxidation or esterase-mediated hydrolysis pathways. Molecular dynamics simulations predict conformational stability in enzyme binding pockets .

Q. What strategies address low yields in multi-step syntheses of quinolizidine alkaloid esters?

Optimize cadaverine coupling using kinetic studies to identify rate-limiting steps. Introduce protecting groups (e.g., Boc) to prevent side reactions during esterification. Transition metal catalysts (e.g., Pd/C) may enhance reductive steps. Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction stoichiometry using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.